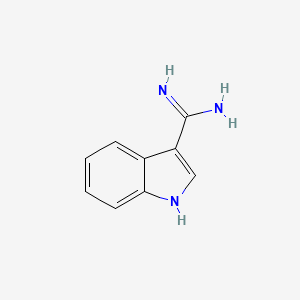

1H-Indole-3-carboximidamide

Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole ring system, an aromatic heterocyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous and highly valued scaffold in medicinal chemistry. nih.gov Its prevalence in a vast number of natural products, including the essential amino acid tryptophan, and its presence in numerous FDA-approved drugs underscore its profound biological importance. nih.govdrugbank.com Over 40 drugs containing this nucleus have been approved for a wide array of clinical conditions, highlighting its versatility and success in drug design. nih.gov

The significance of the indole scaffold stems from several key properties:

Structural Versatility: The indole ring can be readily substituted at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. nih.gov

Biological Interactions: The indole nucleus can participate in various non-covalent interactions crucial for molecular recognition, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. nih.gov

Privileged Scaffold: It is considered a "privileged structure" because it can bind to multiple, distinct receptor types, leading to a broad spectrum of pharmacological activities. This includes applications in treating cancer, inflammation, microbial infections, and neurological disorders. nih.gov

The therapeutic diversity of indole-containing drugs is extensive, as illustrated by the following examples.

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

| Indomethacin | Anti-inflammatory | Non-selective COX inhibitor |

| Ondansetron | Anti-emetic | 5-HT3 receptor antagonist |

| Sunitinib | Anti-cancer | Multi-targeted tyrosine kinase inhibitor |

| Pindolol | Cardiovascular | Non-selective beta-adrenoceptor antagonist |

| Tadalafil | Erectile Dysfunction | PDE5 inhibitor |

| Vilazodone | Anti-depressant | SSRI and 5-HT1A receptor partial agonist |

This proven track record solidifies the indole moiety as a foundational component for the development of new chemical entities with high therapeutic potential.

Role of the Carboximidamide Functional Group in Bioactive Chemical Entities

The carboximidamide group, also known as an amidine, is a functional group with the general structure RC(=NR')NR''R'''. It is the imine derivative of a carboxamide. researchgate.net This functional group is a key structural element in a variety of therapeutic agents, valued for its unique chemical properties that facilitate strong interactions with biological targets.

Key characteristics and roles of the carboximidamide group include:

High Basicity: Amidines are among the strongest organic bases. In physiological conditions, they are typically protonated, forming a positively charged amidinium ion. This charge is delocalized across both nitrogen atoms, which enhances its interaction potential.

Hydrogen Bonding: The resulting amidinium ion is an excellent hydrogen bond donor. The nitrogen and hydrogen atoms of the functional group can engage in multiple hydrogen bonds with electronegative atoms like oxygen and nitrogen found in proteins and DNA.

Electrostatic Interactions: The positive charge of the amidinium ion allows for strong electrostatic or ionic interactions with negatively charged residues on target biomolecules, such as the carboxylate groups of aspartate or glutamate (B1630785) amino acids.

Bioisosteric Replacement: The amidine group is often used as a bioisostere for other functional groups. For instance, its ability to act as a hydrogen-bond "shape shifter"—both donating and accepting hydrogen bonds—has been exploited to overcome bacterial resistance to drugs like vancomycin.

The amidine moiety is a feature of several approved drugs and clinical candidates, demonstrating its utility across different therapeutic areas.

| Drug Name | Therapeutic Area | Significance of Amidine Group |

| Pentamidine | Anti-protozoal | The two terminal amidine groups are crucial for binding to the minor groove of parasitic DNA. |

| Dabigatran etexilate | Anti-coagulant | The amidine group interacts with a key aspartate residue in the active site of thrombin. |

| Imidocarb | Anti-protozoal | Used in veterinary medicine to treat infections in cattle, horses, and dogs. |

| Diminazene | Anti-trypanosomal | An aromatic diamidine used to treat sleeping sickness in animals. drugbank.com |

The incorporation of the carboximidamide group into a molecule like 1H-Indole-3-carboximidamide suggests a compound designed to leverage these powerful intermolecular forces, potentially leading to high-affinity interactions with specific biological targets. The combination of the versatile indole scaffold with the potent binding capability of the carboximidamide group presents a promising strategy for the development of novel and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJURUVSVHQHERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421200 | |

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764600-87-5 | |

| Record name | 1H-Indole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 3 Carboximidamide

Synthetic Routes to 1H-Indole-3-carboximidamide and its Structural Analogs

The construction of this compound and its analogs involves various synthetic strategies, primarily focusing on the efficient introduction of the carboximidamide moiety and the formation of substituted indole (B1671886) rings.

Strategies for the Introduction of the Carboximidamide Moiety

A key challenge in the synthesis of this compound is the introduction of the carboximidamide functional group. One prominent method involves a palladium-catalyzed three-component reaction. This approach efficiently synthesizes indoles with a carboxamidine substituent at the 3-position through the reaction of o-alkynyltrifluoroacetanilides, isocyanides, and amines. researchgate.net The isocyanide insertion is a critical step in this transformation.

Another strategy involves the conversion of a precursor functional group, such as a nitrile or a carboxylic acid, at the C3 position of the indole ring. For instance, indole-3-carboxamides can be synthesized from indole-3-carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be employed to activate the carboxyl group for amidation. nih.gov While these methods directly yield carboxamides, subsequent chemical transformations would be necessary to arrive at the carboximidamide.

A direct approach to indole-3-carboxamides involves the use of isocyanate derivatives with indole in the presence of dimethylaluminum chloride (Me₂AlCl). nih.gov This method offers a direct route from the parent indole to the C3-carboxamide.

A versatile method for synthesizing indole-N-carboxamides utilizes a copper(I)-catalyzed N-carboxamidation of indoles with isocyanates under mild conditions. researchgate.net Although this method functionalizes the indole nitrogen, it highlights the utility of isocyanates in forming carboxamide linkages with the indole scaffold.

Formation of Substituted Indole-3-carboximidamide Derivatives

The synthesis of substituted indole-3-carboximidamide derivatives often begins with the construction of a substituted indole core, followed by the introduction of the carboximidamide group. A common route to substituted indoles is the Fischer indole synthesis. scirp.org This method allows for the preparation of a wide variety of substituted indoles by reacting phenylhydrazine (B124118) derivatives with ketones or aldehydes.

The Vilsmeier-Haack reaction is another powerful tool for synthesizing substituted indole-3-carboxaldehydes, which are valuable precursors. scirp.orgresearchgate.netekb.eg This reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group at the C3 position of the indole ring. scirp.orgresearchgate.net These indole-3-carboxaldehydes can then be further elaborated to the desired carboximidamide derivatives. For example, condensation of indole-3-carboxaldehydes with aminoguanidine (B1677879) hydrochloride can yield indol-3-yl allylidene hydrazine (B178648) carboximidamide derivatives. nih.gov

Furthermore, substituted 2-nitro-β-piperidinostyrenes can be cyclized to form substituted indoles upon reaction with iron and acetic acid. researchgate.net The resulting indoles can then undergo the Vilsmeier-Haack reaction to produce substituted indole-3-carboxaldehydes. researchgate.net

The following table provides examples of substituted indole-3-carboxaldehydes synthesized via the Vilsmeier-Haack reaction from various substituted anilines. google.com

| Starting Material (Substituted Aniline) | Product (Substituted 1H-indole-3-carbaldehyde) | Yield (%) |

| 4-Amino-3-methylphenol | 5-Hydroxy-1H-indole-3-carbaldehyde | 92 |

| 2,3-Dimethyl-aniline | 4-Methyl-1H-indole-3-carbaldehyde | 90 |

| 2,4-Dimethyl-aniline | 5-Methyl-1H-indole-3-carbaldehyde | 88 |

| 2,5-Dimethyl-aniline | 6-Methyl-1H-indole-3-carbaldehyde | 89 |

| 2-Fluoro-6-methyl-aniline | 7-Fluoro-1H-indole-3-carbaldehyde | 92 |

Catalytic and Non-Catalytic Synthetic Approaches

Both catalytic and non-catalytic methods are employed in the synthesis of indole-3-carboximidamide precursors.

Catalytic Approaches:

Palladium Catalysis: A novel palladium-catalyzed three-component reaction provides an efficient route to 1H-indole-3-carboxamidines. researchgate.net Palladium acetate (B1210297) (Pd(OAc)₂) has also been used in the synthesis of functionalized indole derivatives. nih.gov

Copper Catalysis: Copper(I) iodide serves as a catalyst for the N-carboxamidation of indoles with isocyanates. researchgate.net

Rhodium and Iridium Catalysis: Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has been achieved using Rh(I) and Ir(III) catalysts. nih.gov These catalysts allow for selective functionalization at either the C2 or C3 position of the indole ring.

Non-Catalytic Approaches:

Vilsmeier-Haack Reaction: This classic formylation reaction does not typically require a metal catalyst and is widely used to synthesize indole-3-carboxaldehydes. scirp.orgresearchgate.netekb.eg

Condensation Reactions: The formation of indol-3-yl allylidene hydrazine carboximidamide derivatives from chalcones and aminoguanidine hydrochloride is a non-catalytic nucleophilic addition reaction. nih.gov

Amide Coupling: The coupling of carboxylic acids and amines using reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a common non-catalytic method for forming amide bonds. nih.govnih.gov

The following table summarizes various reagents used in the synthesis of indole-3-carboxamide derivatives, which are precursors to carboximidamides. nih.gov

| Reagent | Role |

| Oxalyl chloride | Converts carboxylic acids to acid chlorides |

| EDCI/DMAP | Activates carboxyl groups for amidation |

| TBTU | Coupling agent for peptide synthesis |

| Me₂AlCl | Promotes carbamoylation with isocyanates |

| NaClO₂/NaH₂PO₄ | Oxidizes aldehydes to carboxylic acids |

Optimization of Reaction Conditions for Enhanced Synthetic Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often adjusted include the choice of solvent, base, catalyst, and temperature.

In the copper(I)-catalyzed N-carboxamidation of indoles, the use of solvents like DMSO, THF, and acetone (B3395972) can facilitate the reaction by acting as hydrogen-bond acceptors and proton-transfer shuttles, thereby reducing the activation energy barrier. researchgate.net

For the synthesis of indole-N-carboxamides via palladium-catalyzed isocyanide insertion, screening of various bases such as Na₂CO₃, NEt₃, and DBU revealed that K₂CO₃ was superior for the reaction. researchgate.net The catalyst loading is also a critical factor; for instance, varying the amount of Pd(OAc)₂ from 5 mol% to 20 mol% resulted in lower yields compared to the optimal 10 mol%. researchgate.net

In the synthesis of 1-methyl-N-phenyl-1H-indole-3-carboxamide, specific reaction conditions are required, although the details are proprietary to the supplier. biosynth.com

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by the indole nucleus and the carboximidamide functional group.

Oxidation Pathways of the Carboximidamide Group

While specific studies on the oxidation of the this compound group are limited, the oxidation of the parent indole ring and related functional groups has been investigated. The indole nucleus is susceptible to oxidation, and the reaction pathways are influenced by the oxidant and the substitution pattern on the indole ring.

Computational studies on the atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals indicate that the reaction proceeds primarily through addition to the indole ring, forming various radical intermediates. copernicus.org These intermediates can then react with molecular oxygen to produce peroxy radicals, which can subsequently form organonitrates, alkoxy radicals, and hydroperoxide products. copernicus.org

The oxidation of indole-3-acetic acid to indole-3-carboxaldehyde (B46971) can be achieved using sodium periodate (B1199274) catalyzed by manganese(III) complexes. researchgate.net This transformation highlights the possibility of converting a C3-substituent to a formyl group, which is a precursor for the carboximidamide.

The oxidation of indoles can also be achieved chemoselectively and enantioselectively using peptide catalysts in the presence of hydrogen peroxide. nih.gov This method leads to the formation of hydroxy-indolenines.

While direct oxidation of the carboximidamide group itself is not extensively documented in the reviewed literature, the reactivity of the indole ring towards oxidation suggests that this would be a competing and likely dominant reaction pathway. The specific products would depend on the oxidizing agent and reaction conditions.

Reduction Reactions of Imidamide Functionality

The reduction of the imidamide group in this compound derivatives is a critical transformation that yields valuable 3-aminomethylindoles. This reaction is typically accomplished using metal hydride reagents. The specific choice of reducing agent and the reaction conditions can be tailored to achieve the desired product in good yield.

| Reactant | Reducing Agent | Product |

| N-Substituted this compound | Lithium aluminum hydride (LiAlH₄) | Corresponding 3-aminomethylindole |

| N-Substituted this compound | Sodium borohydride (B1222165) (NaBH₄) | Corresponding 3-aminomethylindole |

This table illustrates common reducing agents used for the transformation of the imidamide functionality.

Nucleophilic Substitution Processes on the Indole Ring and Carboximidamide Group

While the indole ring is generally more susceptible to electrophilic attack, nucleophilic substitution can occur, particularly when the ring is activated by electron-withdrawing groups. The carboximidamide group itself presents a key site for nucleophilic reactions. Nucleophiles can attack the carbon atom of the C=N double bond.

Furthermore, the nitrogen atoms within the carboximidamide moiety are nucleophilic and can participate in various reactions, including intramolecular cyclizations. The indole nitrogen (N-1) also plays a crucial role in the reactivity of the molecule, and its deprotonation can facilitate subsequent chemical modifications. A study has shown that 1-methoxy-6-nitroindole-3-carbaldehyde is an excellent substrate for nucleophilic substitution reactions with various nucleophiles, leading to a variety of 2,3,6-trisubstituted indole derivatives. nii.ac.jp

Condensation Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The carboximidamide functional group can undergo condensation reactions with various bifunctional reagents to construct new rings. For instance, reactions with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) or pyridine (B92270) rings. These reactions often proceed through a Michael addition followed by an intramolecular condensation and subsequent dehydration. The synthesis of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives has been achieved through Claisen-Schmidt condensation followed by a nucleophilic addition reaction with aminoguanidine hydrochloride. nih.gov Similarly, condensation of 1H-indole-3-carboxaldehyde with other reagents has been used to synthesize various heterocyclic derivatives. scirp.org

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound derivative | α,β-Unsaturated ketone | Pyrimidine or pyridine derivative |

| This compound derivative | β-Diketone | Pyrimidine derivative |

| This compound derivative | β-Ketoester | Pyrimidine derivative |

This table provides examples of condensation reactions involving this compound derivatives.

Alkylation Reactions of Indole and Carboximidamide Nitrogen Atoms

Alkylation of the nitrogen atoms of both the indole ring and the carboximidamide group is a fundamental strategy for modifying the properties of these molecules. The indole nitrogen (N-1) is commonly alkylated by treatment with a base followed by an alkyl halide. This modification is often a crucial step in the synthesis of N-substituted indole derivatives. nih.govekb.eg

The nitrogen atoms of the carboximidamide group are also amenable to alkylation. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the carboximidamide moiety. These alkylation reactions are instrumental in creating libraries of N-substituted indole-3-carboximidamide derivatives for various applications. Recent developments have also focused on the C-H alkylation of indoles mediated by palladium(II) and norbornene, offering a direct method for introducing alkyl groups onto the indole core. rsc.org Additionally, iron-promoted alkylation of indoles with enamides has been shown to be an efficient method. rsc.org

Strategies for the Synthesis of Diverse this compound Derivatives

The generation of diverse libraries of this compound derivatives is a key objective in medicinal chemistry to explore structure-activity relationships. Key strategies to achieve this diversity include:

Substitution on the Indole Ring: Introducing a variety of substituents at different positions of the indole nucleus (e.g., positions 1, 4, 5, 6, and 7) can be accomplished by starting with appropriately substituted indoles or through electrophilic substitution reactions. nih.gov

Modification of the Carboximidamide Group: Altering the substituents on the nitrogen atoms of the carboximidamide group is a common approach. This can be achieved by employing different amines in the initial synthesis or through post-synthetic modifications like alkylation or acylation. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In some instances, the indole scaffold can be replaced with other heterocyclic systems to explore new chemical space and enhance properties like solubility and metabolic stability. Likewise, the carboximidamide group can be substituted with other bioisosteric groups.

These combined strategies enable the systematic development of novel this compound derivatives with optimized pharmacological profiles.

Structural Elucidation and Spectroscopic Characterization of 1h Indole 3 Carboximidamide

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the structure of organic molecules by examining the interaction of electromagnetic radiation with the compound's atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum for 1H-Indole-3-carboximidamide is expected to show distinct signals for the protons on the indole (B1671886) ring and the carboximidamide group. The aromatic region would display complex multiplets for the protons on the benzene (B151609) portion of the indole core (H-4, H-5, H-6, H-7), a signal for the proton at the 2-position (H-2), and a characteristic broad singlet for the indole N-H proton. The protons of the carboximidamide group (-C(=NH)NH₂) would also present as distinct, likely broad, signals due to nitrogen's quadrupolar effects and chemical exchange.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected, corresponding to each unique carbon atom. The chemical shifts would differentiate between the aromatic carbons of the indole ring and the carbon of the carboximidamide group, which would appear further downfield. Data from related compounds like 1H-indole-3-carbaldehyde show the indole ring carbons appearing in the range of approximately 110-138 ppm, with the C-3 substituent carbon appearing at a distinct shift. rsc.org

2D NMR (COSY, HSQC) : Two-dimensional NMR experiments provide further structural clarity by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton couplings, helping to assign which protons are adjacent in the structure. For instance, it would show correlations between H-4, H-5, H-6, and H-7 on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would definitively link each proton signal (except for the N-H protons) to its corresponding carbon atom, confirming the assignments made from the 1D spectra. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Indole Core of this compound based on Analogous Compounds

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~11.0 - 12.0 (broad s) | - |

| C2 | ~7.5 - 8.5 (s) | ~120 - 130 |

| C3 | - | ~110 - 120 |

| C3a | - | ~125 - 130 |

| C4 | ~7.6 - 8.1 (d) | ~120 - 125 |

| C5 | ~7.1 - 7.4 (t) | ~120 - 125 |

| C6 | ~7.1 - 7.4 (t) | ~120 - 125 |

| C7 | ~7.4 - 7.8 (d) | ~110 - 115 |

| C7a | - | ~135 - 140 |

| C=N | - | ~150 - 165 |

| NH/NH₂ | Variable (broad s) | - |

Note: These are estimated values based on data for indole-3-carbaldehyde and indole-3-carboxamide. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. rsc.org For this compound, with a molecular formula of C₉H₉N₃, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that should match this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Theoretical Exact Mass (Monoisotopic) | 159.080 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ = 160.087 g/mol |

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy : FT-IR measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching from the indole ring and the imidamide group (typically broad, around 3100-3400 cm⁻¹), a C=N stretching vibration (around 1640-1680 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹).

FT-Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com An FT-Raman spectrum would also show characteristic peaks for the indole ring system and could provide additional details on the C=N bond and the aromatic framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretching (Indole & Amidine) | 3100 - 3400 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=N Stretching (Imidamide) | 1640 - 1680 | FT-IR, FT-Raman |

| Aromatic C=C Stretching | 1450 - 1600 | FT-IR, FT-Raman |

| N-H Bending | 1550 - 1650 | FT-IR |

| C-N Stretching | 1200 - 1350 | FT-IR |

Note: These are estimated ranges based on typical functional group frequencies.

Crystallographic Analysis

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com If a suitable single crystal of this compound could be grown, SCXRD analysis would yield a three-dimensional model of the molecule. nih.gov This data would provide:

Absolute Configuration : Unambiguous confirmation of the atom connectivity.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles, offering insight into hybridization and bond character.

Crystal Packing : Information on intermolecular interactions, such as hydrogen bonding, which dictates how the molecules are arranged in the solid state.

While a crystal structure for the target compound is not available, data for 1H-indole-3-carbaldehyde shows an orthorhombic crystal system, demonstrating how molecules pack in the solid state through hydrogen bonds. nih.gov

Table 4: Illustrative Single-Crystal X-ray Diffraction Data (Based on 1H-Indole-3-carbaldehyde)

| Parameter | Example Value (for 1H-Indole-3-carbaldehyde) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| Z (Molecules/Unit Cell) | 4 |

Note: This data is for the related compound 1H-indole-3-carbaldehyde and serves only as an example of the type of information obtained from SCXRD.

Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. nih.gov Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. PXRD is crucial for:

Confirming Crystallinity : Differentiating between crystalline and amorphous solids.

Identifying Polymorphs : Detecting if a compound can exist in multiple different crystalline forms (polymorphs), which can have different physical properties.

Assessing Purity : Identifying the presence of crystalline impurities.

An experimental PXRD pattern for this compound has not been reported. If single-crystal data were available, a theoretical PXRD pattern could be calculated and used as a reference standard.

Complementary Techniques for Resolving Regiochemical and Stereochemical Ambiguities

While one-dimensional Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry provide the foundational data for the structural elucidation of this compound, ambiguities can arise, particularly when dealing with substituted derivatives or complex reaction mixtures. Regiochemical ambiguities may involve determining the precise substitution position on the indole scaffold, while stereochemical questions can relate to the geometric configuration of the carboximidamide group. To resolve these uncertainties, several complementary analytical techniques are employed, providing definitive structural insights.

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms that may not be apparent in 1D spectra. For indole derivatives, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in confirming the regiochemistry by linking the substituent at the C3 position to the indole ring. For this compound, HMBC would show correlations from the protons on the carboximidamide nitrogen atoms to carbons C3 and C2 of the indole ring, unequivocally confirming the position of the substituent.

| Proton(s) | Correlating Carbon(s) | Significance |

|---|---|---|

| H2 (indole ring) | C3, C4, C7a | Confirms indole ring structure |

| -NH₂ (carboximidamide) | C=N, C3 | Confirms C3-substituent connectivity |

| =NH (carboximidamide) | C3 | Confirms C3-substituent connectivity |

Nuclear Overhauser Effect Spectroscopy (NOESY): The carboximidamide C=N double bond can lead to geometric isomerism (E/Z configuration). researchgate.netstudymind.co.uk NOESY, which detects correlations between protons that are close in space, can resolve this stereochemical ambiguity. By observing the spatial proximity of the carboximidamide NH protons to the H2 or H4 protons of the indole ring, the dominant isomer can be identified. youtube.comyoutube.com

| Isomer | Observed NOE Correlation | Inference |

|---|---|---|

| Z-isomer | =NH ↔ H2 (indole proton) | The imine proton is spatially close to the C2 proton of the indole ring. |

| E-isomer | =NH ↔ H4 (indole proton) | The imine proton is spatially close to the C4 proton of the indole ring. |

Single-Crystal X-ray Crystallography

Considered the definitive method for structure determination, single-crystal X-ray crystallography provides an unambiguous three-dimensional model of the molecule in the solid state. researchgate.netresearchgate.net This technique yields precise data on bond lengths, bond angles, and torsional angles, thereby resolving any questions about regiochemistry and stereochemistry. mdpi.com For this compound, an X-ray crystal structure would confirm the planarity of the indole ring, the precise location of the carboximidamide group at C3, and its geometric (E or Z) configuration. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the crystal lattice and symmetry. |

| Space Group | P2₁/c | |

| Bond Length C3-C(imidamide) | ~1.48 Å | Confirms single bond between indole ring and substituent. |

| Bond Length C=N (imidamide) | ~1.28 Å | Confirms double bond character. |

| Torsional Angle C2-C3-C=N | ~178° or ~5° | Definitively assigns the E or Z configuration. |

Computational Chemistry

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complementary tool for structural elucidation. researchgate.nettsijournals.com These methods can be used to:

Predict Spectroscopic Data: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for all possible regioisomers or stereoisomers. rsc.org By comparing the calculated spectra with the experimental data, the correct structure can be identified as the one with the best correlation. researchgate.net

Determine Isomer Stability: The relative energies of different isomers (e.g., E vs. Z) can be calculated to predict the thermodynamically most stable form, which is often the experimentally observed isomer. mdpi.com

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) for 3-substituted isomer | Calculated Shift (ppm) for 2-substituted isomer |

|---|---|---|---|

| C2 | 123.5 | 123.8 | 138.1 |

| C3 | 108.0 | 107.7 | 112.5 |

| C=N | 165.2 | 165.5 | 164.9 |

The strong correlation between experimental and calculated shifts for the 3-substituted isomer confirms the regiochemistry.

By integrating data from these complementary techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved, overcoming the limitations of individual analytical methods.

Computational and Theoretical Investigations of 1h Indole 3 Carboximidamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the physicochemical characteristics of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformations, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecular systems. dntb.gov.uaresearchgate.net This approach is based on the principle that the total energy of a system is a functional of its electron density. For 1H-Indole-3-carboximidamide, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

These calculations provide insights into the planarity of the indole (B1671886) ring and the orientation of the carboximidamide group. Furthermore, DFT is used to calculate various electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Studies on related indole derivatives have successfully used DFT to explore molecular structures and vibrational frequencies, showing good agreement with experimental data from techniques like X-ray diffraction and FT-IR spectroscopy. researchgate.net

Table 1: Example of DFT-Calculated Parameters for an Indole Derivative (Note: Data is illustrative for a related indole structure, as specific data for this compound is not publicly available)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| Energy Gap (ΔE) | 4.6 eV | B3LYP/6-311+G(d,p) |

Ab initio molecular orbital methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the electronic structure of a molecule without the use of empirical parameters. wayne.edu These methods are computationally more demanding than DFT but can provide a valuable benchmark for electronic properties. For this compound, ab initio calculations can be used to determine the molecular wave function, from which various properties like total energy, dipole moment, and molecular orbital energies can be derived. unicamp.br

Studies on similar molecules like 1H-indole-3-acetic acid have utilized ab initio methods to optimize geometries and have shown that these calculations are superior to semiempirical methods for this purpose. researchgate.net Such calculations can also be extended to study intermolecular interactions, for instance, by modeling the dimerization of the molecule through hydrogen bonding. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitrogen atoms of the carboximidamide group and the indole ring, indicating these are electron-rich sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential regions (colored blue) would be expected around the hydrogen atoms, particularly those of the amine and imine groups, highlighting them as sites for nucleophilic attack. researchgate.net

From the HOMO and LUMO energies obtained from DFT or ab initio calculations, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are essential computational tools for drug discovery and for understanding how a small molecule like this compound might interact with a biological target. ajchem-a.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, this process would involve docking the molecule into the active sites of various proteins to predict its potential biological activity. The indole scaffold is a common motif in molecules targeting a wide range of proteins. nih.gov

Docking studies on structurally related indole-3-carboxamide and indole derivatives have explored their potential as inhibitors of enzymes like acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), cyclooxygenase-2 (COX-2), and phosphatidylinositol 3-kinase (PI3Kα). ajchem-a.comnih.govmdpi.com The results of these simulations are typically ranked using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. ajchem-a.com This in silico screening allows for the prioritization of compounds for further experimental testing.

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of a molecule. For derivatives of this compound, these studies are essential to understand how the molecule interacts with biological targets.

In a study focused on novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives as potential dual inhibitors for acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), energy minimization was a key step. The system's energy was minimized using a combined gradient algorithm with a maximum of 2000 interactions, aiming for a convergence criterion of 1 kcal mol⁻¹ Å⁻¹. Following this, a 100 ns molecular dynamics simulation under an isothermal-isobaric (NPT) ensemble was performed to observe the dynamic behavior of the ligand-protein complex. nih.gov This process ensures that the simulated molecular interactions are representative of a low-energy, and therefore physically realistic, state.

In Silico Prediction of Pharmacokinetic Parameters

The prediction of how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) by the body is a critical part of the drug discovery process. In silico tools offer a rapid and cost-effective way to assess these properties early on.

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. taylorandfrancis.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons. bioaccessla.com

An octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.com

Studies on various indole derivatives have utilized this rule to predict their potential as drug candidates. For instance, in an investigation of novel synthetic indole derivatives as potential antioxidant and anti-inflammatory agents, an ADME investigation revealed zero violations of Lipinski's rule, confirming the drug-like qualities of the synthesized compounds. nih.gov Similarly, a study on indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives showed that these compounds have acceptable physicochemical characteristics based on ADME predictions. nih.gov

The following table summarizes the key parameters of Lipinski's Rule of Five:

| Parameter | Preferred Range for Drug-Likeness |

| Molecular Weight | < 500 Da |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Log P (Lipophilicity) | ≤ 5 |

Beyond Lipinski's rule, more detailed ADME properties are often predicted using computational models. These predictions can include parameters like aqueous solubility, blood-brain barrier penetration, Caco-2 cell permeability, and potential for metabolism by cytochrome P450 enzymes.

For a series of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, ADME properties were predicted using the QikProp module of Schrödinger's Maestro software. nih.gov The results indicated that these compounds possess acceptable physicochemical characteristics for further development. nih.gov These in silico predictions are invaluable for prioritizing which compounds should be synthesized and tested in vitro, thereby saving significant time and resources.

A representative table of predicted ADME properties for a hypothetical this compound derivative is shown below:

| ADME Property | Predicted Value | Acceptable Range |

| QPlogS (Predicted aqueous solubility) | -4.5 | -6.5 to 0.5 |

| QPPCaco (Predicted Caco-2 cell permeability) | 300 nm/s | < 25 (poor), > 500 (great) |

| QPlogBB (Predicted blood-brain barrier penetration) | -1.2 | -3.0 to 1.2 |

| Percent Human Oral Absorption | 85% | > 80% is high |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating these relationships.

For indole-based compounds, SAR studies have been instrumental in optimizing their activity against various biological targets. For example, the synthesis and SAR of 1H-indole-3-carboxylic acid pyridine-3-ylamides led to the identification of potent and selective 5-HT2C receptor antagonists. nih.gov Another study focused on the SAR of 1H-indole-7-carboxamides to develop selective alpha 1-adrenoceptor agonists. nih.gov

In the context of this compound derivatives, computational SAR studies often involve docking the compounds into the active site of a target protein to predict their binding affinity and orientation. For example, in the study of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives as AChE and BACE1 inhibitors, molecular docking was used to visualize how the compounds occupy the binding pockets of these enzymes. nih.gov These computational insights help in designing new derivatives with improved potency and selectivity.

A study on indole-3-carboxamides as cannabinoid CB1 receptor agonists utilized structural variations to improve water solubility and potency, leading to a clinical candidate. rsc.org This highlights how computational SAR can guide the modification of a lead compound to achieve desired therapeutic properties.

Biological Activities and Mechanistic Studies of 1h Indole 3 Carboximidamide

Anticancer Research

Indole (B1671886) derivatives have a well-established history in cancer therapy, with natural alkaloids like vincristine and vinblastine serving as prominent examples. nih.gov The indole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. nih.gov Consequently, synthetic derivatives, including those related to 1H-Indole-3-carboximidamide, are being actively investigated for their anticancer potential. nih.govnih.govnih.gov

Modulation of Cellular Proliferation and Apoptosis Pathways

Research has shown that indole derivatives can influence the delicate balance between cell growth and programmed cell death (apoptosis). For instance, certain indole-aryl amides have been demonstrated to inhibit the proliferation of cancer cell lines, such as HT29 human colon cancer cells. nih.gov This inhibitory effect is associated with the upregulation of the anti-proliferative protein p21. Furthermore, these compounds can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax. nih.gov

Some indole compounds, like Indole-3-carbinol, have been found to increase the production of reactive oxygen species (ROS) and activate signals related to apoptosis. nih.gov This includes enhancing the expression of pro-apoptotic proteins while blocking anti-apoptotic ones. nih.gov Studies on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives have also highlighted their cytotoxic effects and ability to induce different cell death mechanisms in HeLa cervical carcinoma cells. researchgate.net

Effects on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer. Indole derivatives have been shown to intervene in cell cycle progression. For example, Indole-3-carbinol can induce a G1 phase cell cycle arrest in acute myeloid leukemia and pre-B acute lymphoblastic leukemia cell lines. nih.govresearchgate.net This arrest is linked to the upregulation of p21, p27, and p53, which are key regulators of the cell cycle, and the downregulation of CDK2 and c-Myc. nih.govresearchgate.net The inhibition of cyclin-dependent kinases (CDKs) by proteins like p21 leads to a halt in the cell cycle, thereby preventing cancer cell proliferation. nih.gov

Enzyme Inhibition Relevant to Oncogenesis

Many enzymes play crucial roles in the development and progression of cancer. Targeting these enzymes with inhibitors is a key strategy in cancer therapy. nih.gov this compound and its analogs have been investigated as inhibitors of several such enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune suppression within the tumor microenvironment by catalyzing the breakdown of tryptophan. nih.govnih.gov Overexpression of IDO1 is linked to poor prognosis in various cancers. nih.gov Indole derivatives have been identified as potential IDO1 inhibitors, with some showing moderate to potent inhibitory activity. acs.org The development of novel IDO1 inhibitors is an active area of research in cancer immunotherapy. nih.govacs.org

Protein Kinases: Protein kinases are a large family of enzymes that regulate many cellular processes, and their abnormal signaling is a common feature of cancer. chemicalkinomics.commdpi.com The indole scaffold is a common feature in many kinase inhibitors. mdpi.comnih.gov Derivatives have been developed to target various kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are involved in tumor growth and angiogenesis. nih.gov

Haspin: A protein kinase involved in cell division. semanticscholar.org

Phosphoinositide 3-Kinases (PI3Ks): Which are involved in cell growth and survival. mdpi.com

Mitogen-activated protein kinase (MAPK) cascades: These are critical signaling pathways that regulate processes like cell proliferation and apoptosis. mdpi.com

Hepsin (HPN): A type II transmembrane serine protease that is highly expressed in prostate cancer and is associated with its progression and metastasis. nih.gov Indolecarboxamidines are one of the classes of low molecular weight inhibitors being developed to target hepsin. nih.gov Molecular docking studies have explored the binding of indole-containing compounds to hepsin. nih.gov

Differential Cytotoxicity in Cancer vs. Normal Cell Lines

A crucial aspect of cancer therapy is the ability of a drug to selectively kill cancer cells while sparing normal, healthy cells. Some indole derivatives have shown promising differential cytotoxicity. For instance, Indole-3-carbinol has demonstrated anticancer activity against lung cancer cells with minimal toxicity to normal cells. nih.gov Similarly, certain 5-hydroxyindole-3-carboxylic acid derivatives have exhibited cytotoxicity against breast cancer cells (MCF-7) with no significant effect on normal human cells. brieflands.com Another study found that indole alkaloids showed noticeable antiproliferation properties against various cancer cell lines while having a safety index against a normal cell line. nih.gov

Antimicrobial Research

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The indole core has been identified as a valuable scaffold for the development of new antimicrobial agents. nih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated activity against a spectrum of bacteria.

Gram-Positive Bacteria: A number of indole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to have intrinsic antimicrobial activity against Staphylococcus aureus and MRSA. nih.govresearchgate.net

Gram-Negative Bacteria: Gram-negative bacteria are inherently more resistant to antibiotics due to their outer membrane. researchgate.net However, certain indole derivatives have shown efficacy. For example, some synthesized indole derivatives displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL for many strains. nih.gov 5-Bromo-substituted indole analogues have been noted for their broad-spectrum activity. nih.govresearchgate.netnih.gov

The mechanism of action for some of these antimicrobial indole derivatives is thought to involve the disruption of the bacterial membrane integrity. nih.govnih.govresearchgate.net

Table 1: Summary of Anticancer Activities of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Indole-aryl amides | HT29 (Colon) | Inhibits proliferation, induces apoptosis via p21 and Bax upregulation. nih.gov |

| Indole-3-carbinol | THP-1 (AML), NALM-6 (ALL) | Induces G1 cell cycle arrest, upregulates p21, p27, p53. nih.govresearchgate.net |

| 1H-indole-2,3-dione derivatives | HeLa (Cervical) | Exhibits cytotoxic effects and induces cell death. researchgate.net |

| 5-hydroxyindole-3-carboxylic acids | MCF-7 (Breast) | Shows cytotoxicity against cancer cells with low toxicity to normal cells. brieflands.com |

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Mechanism |

|---|---|---|

| Indolyl derivatives with amino-guanidinium | S. aureus, K. pneumoniae (including multidrug-resistant) | Potent antibacterial activity (MICs 2-16 µg/mL), disrupts inner membrane. nih.gov |

| 5-Bromo-substituted indole-polyamine conjugates | S. aureus, A. baumannii | Broad-spectrum activity, notable anti-Staphylococcus activity. nih.govresearchgate.netnih.gov |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | S. aureus, MRSA | Intrinsic antimicrobial activity. nih.govresearchgate.net |

Antifungal Activity Assessment

The this compound scaffold has been incorporated into various derivatives to assess their potential as antifungal agents. Studies have revealed that certain conjugates exhibit notable activity against pathogenic fungi. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and evaluated for their antifungal properties. Among these, 5-bromo-substituted indole analogues demonstrated broad-spectrum activity. Specifically, a derivative incorporating a PA-3-6-3 polyamine linker was identified as having significant activity against Cryptococcus neoformans and Candida albicans, with Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range nih.gov.

Research into other indole derivatives, such as those derived from indole-3-carboxaldehyde (B46971), has also pointed to the scaffold's potential in developing antifungal treatments researchgate.net. The synergistic effect of indole-3-carboxylic acid (a related compound) with jasmonic acid has been shown to significantly inhibit the growth of Blumeria graminis, the fungus responsible for powdery mildew on wheat nih.gov. These findings underscore the utility of the indole core in the design of novel antifungal compounds.

Table 1: Antifungal Activity of Selected Indole-3-Carboxamide Derivatives

| Compound | Fungal Species | Activity (MIC in µM) |

|---|---|---|

| 5-Bromo-indole-3-carboxamide-PA-3-6-3 (13b) | Cryptococcus neoformans | ≤ 0.28 nih.gov |

| 5-Bromo-indole-3-carboxamide-PA-3-6-3 (13b) | Candida albicans | > 18 nih.gov |

| Other 5-Bromo-indole analogues (12-18) | C. neoformans, C. albicans | Varied activity nih.gov |

Elucidation of Molecular Targets and Mechanisms of Action

FtsZ Inhibition

A key molecular target for indole-based antibacterial agents is the filamentous temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site that is essential for cytokinesis. nih.govnih.govmdpi.com Inhibition of FtsZ polymerization disrupts the formation of this ring, leading to cell elongation (filamentation) and eventual cell death. mdpi.comresearchgate.net

A specific indole core-based derivative, (E)-2-((1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)methylene) hydrazine-1-carboximidamide hydrochloride (CZ74), was identified from a compound library as a potent inhibitor of bacterial cell division. nih.gov This compound demonstrated a strong inhibitory effect on the activity of FtsZ, marking it as a potential lead for developing new antibacterial agents that target this essential protein. nih.gov

Mimicry of Cationic Antimicrobial Peptides

Derivatives of this compound have been designed to function as synthetic mimics of cationic antimicrobial peptides (AMPs). nih.gov Natural AMPs are part of the innate immune system and often act by disrupting microbial cell membranes. nih.gov The synthetic mimics, such as indole-3-carboxamido-polyamine conjugates, are designed to replicate the key features of AMPs, namely an amphiphilic structure with both cationic charges and hydrophobic regions. nih.govnih.gov

The mechanism of action for these mimics involves targeting and perturbing the bacterial membrane. nih.gov For example, the analogue 13b, a 5-bromo-indole-3-carboxamide-polyamine conjugate, was found to disrupt the bacterial membrane of both Gram-positive Staphylococcus aureus (including MRSA) and the outer membrane of Gram-negative Pseudomonas aeruginosa. nih.gov This membrane perturbation is believed to be the basis for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.gov

Neuropharmacological Research

Cholinesterase Inhibition (Acetylcholinesterase and Beta-Secretase 1 Dual Inhibition)

The this compound scaffold has been utilized in the development of multi-target-directed ligands for Alzheimer's disease. A primary strategy involves the dual inhibition of two key enzymes: Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE-1). nih.govrsc.orgnih.gov AChE inhibition increases levels of the neurotransmitter acetylcholine, while BACE-1 inhibition reduces the production of amyloid-β (Aβ) peptides, which are central to the amyloid plaque pathology in Alzheimer's. nih.gov

Novel series of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and shown to inhibit both enzymes at micromolar concentrations. nih.govrsc.org In one study, compound 4o, which features a p-cyano substitution, was identified as a particularly active compound, with an IC₅₀ value of 9.38 µM for BACE-1 and 60 µM for AChE. digitellinc.com In silico docking studies confirmed that these compounds could occupy the binding pockets of both AChE and BACE-1. rsc.orgdigitellinc.com This dual-inhibition approach is considered a promising strategy for developing treatments for Alzheimer's disease. rsc.orgdigitellinc.com

Table 2: Dual Inhibition of AChE and BACE-1 by an Indole Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Compound 4o | BACE-1 | 9.38 µM digitellinc.com |

| Compound 4o | AChE | 60 µM digitellinc.com |

Modulation of Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide (NO), a key signaling molecule in the central nervous system. nih.gov Dysregulation of nNOS activity is implicated in various neurological conditions. nih.gov Researchers have designed and synthesized 3,6-disubstituted indole derivatives as selective inhibitors of human nNOS. nih.gov

One such compound, N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide (compound 16), demonstrated selective inhibition of nNOS. nih.gov Another derivative in the same series, compound (-)-19, showed even greater selectivity, inhibiting nNOS with 90-fold selectivity over endothelial NOS (eNOS) and 309-fold selectivity over inducible NOS (iNOS). nih.gov This selectivity is crucial as it may reduce the potential for side effects associated with non-selective NOS inhibition. In a preclinical model of neuropathic pain, compound 16 was shown to reverse thermal hyperalgesia, suggesting that selective nNOS inhibitors based on the indole scaffold could be valuable for treating pain conditions. nih.gov

Ligand Binding Studies with Central Nervous System Receptors

The GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor is a significant target for therapeutic intervention in several neurological and psychiatric disorders. A number of 3-substituted indole derivatives have been developed and evaluated as ligands for GluN2B-containing NMDA receptors. nih.govnih.gov These compounds have shown the ability to displace specific radioligands, such as [³H]ifenprodil, indicating direct interaction with the receptor.

One potent ligand, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b), displayed a high binding affinity with an IC₅₀ of 8.9 nM. Docking studies suggest these indole derivatives fit within the binding pocket at the interface of the GluN1-GluN2B subunits. The most active compounds in another series demonstrated binding affinity for the NR2B subunit equipotent to that of ifenprodil. nih.gov

The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor involved in regulating mood, anxiety, and appetite. wikipedia.org It is a target for treating a range of conditions including depression, schizophrenia, and obesity. nih.gov Pyridyloxypyridyl indole carboxamides have been synthesized and identified as potent and selective ligands for the 5-HT2C receptor. nih.gov

For example, the compound 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8) exhibits a very high binding affinity for the 5-HT2C receptor, with a Ki value of 1.3 nM. nih.gov Furthermore, this compound demonstrated high selectivity, with approximately 1000-fold selectivity over the 5-HT2A receptor and 140-fold over the 5-HT2B receptor. nih.gov

While the indole scaffold is a common feature in ligands for various central nervous system receptors, specific binding studies focusing on this compound and its direct derivatives with κ1-opioid receptors are not extensively detailed in the currently reviewed scientific literature.

Investigations in Neurodegenerative Disease Models (e.g., Parkinson's Disease)

The neuroprotective potential of indole derivatives is being actively investigated in models of neurodegenerative disorders like Parkinson's disease (PD). nih.gov The pathology of PD involves the loss of dopaminergic neurons, with neuroinflammation and oxidative stress recognized as key contributing factors. nih.govresearchgate.net

In studies using neurotoxin-induced models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD, certain indole derivatives have shown therapeutic effects. nih.govresearchgate.net One indole derivative, NC009-1, was found to mitigate motor deficits in MPTP-treated mice. researchgate.net Mechanistically, this compound reduced oxidative stress and the reactivity of microglia and astrocytes in the midbrain. researchgate.net

In a cellular model using 1-methyl-4-phenylpyridinium (MPP+)-activated microglial cells, NC009-1 was shown to alleviate cytotoxicity and reduce the production of inflammatory mediators, including nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.net These protective actions were associated with the downregulation of inflammatory pathways, including the NLRP3 inflammasome, and the upregulation of antioxidant response pathways. researchgate.net Other indole-based carboxamide derivatives have been developed as modulators of SIRT3, a protein involved in reducing oxidative stress, showing potential as neuroprotective agents in PD. nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Research

Research into this compound and its derivatives has revealed significant potential in modulating the immune system and mitigating inflammatory processes. These activities are primarily attributed to the compound's ability to interact with key enzymatic and signaling pathways that regulate immune responses.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression. nih.gov It catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. frontiersin.orgnih.gov Overexpression of IDO1 is a common feature in various cancer cells and antigen-presenting cells, where it helps create an immunosuppressive microenvironment that allows tumors to evade immune clearance. nih.govjax.org This is achieved through the depletion of tryptophan, which is essential for T-cell proliferation, and the production of tryptophan catabolites that induce T-cell anergy and apoptosis. nih.govnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govfrontiersin.orgnih.gov

The indole nucleus, a core component of this compound, is a key structural feature in many IDO1 inhibitors. For instance, a series of N′-hydroxyindazolecarboximidamides, which are structurally related to this compound, have been designed and synthesized as novel IDO1 inhibitors. nih.gov One of the most potent clinical IDO1 inhibitors, Epacadostat (INCB024360), also features a similar structural motif. frontiersin.orgnih.gov Molecular docking studies suggest that these inhibitors bind to the active site of IDO1, preventing the access of substrates like oxygen and tryptophan and thereby blocking its enzymatic activity. nih.govfrontiersin.org The inhibition of IDO1 by these compounds leads to a reduction in kynurenine production, which can reverse the induced T-cell anergy and enhance anti-tumor immune responses. nih.govjax.org

Modulation of Inflammatory Responses and Cytokine Levels (e.g., NF-κB, TNF-alpha, IL-6)

Nuclear factor-kappaB (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. frontiersin.org Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. researchgate.netfrontiersin.org

Indole derivatives have demonstrated the ability to suppress the NF-κB signaling pathway. For example, indole-3-carbinol has been shown to inhibit NF-κB activation induced by various stimuli. nih.gov This inhibition occurs through the suppression of IκBα kinase activity, which prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm. nih.gov Similarly, indole-3-aldehyde has been found to alleviate inflammation by activating the Aryl Hydrocarbon Receptor (AHR), which in turn inhibits the NF-κB/NLRP3 signaling pathway. nih.gov This inhibitory action results in a significant reduction in the expression and release of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in both cellular and animal models of inflammation. nih.gov The downregulation of these NF-κB-regulated gene products highlights the anti-inflammatory potential of the indole scaffold. nih.gov

Other Investigated Biological Activities

Beyond immunomodulation, the indole-3-carboximidamide scaffold and its analogs have been explored for a range of other therapeutic applications.

Antiviral Efficacy

The indole core structure is present in several compounds investigated for antiviral properties. Research has shown that certain indole derivatives exhibit efficacy against various viruses. For instance, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound, at a concentration of 52.0 μM, was able to completely inhibit the replication of the SARS-CoV-2 virus. actanaturae.runih.gov Its mechanism of action was partly attributed to the suppression of syncytium formation induced by the viral spike protein. nih.gov The compound showed a high selectivity index (SI) of 78.6, indicating a favorable profile for potential antiviral drug development. actanaturae.runih.gov

However, not all indole derivatives show broad-spectrum antiviral activity. In a screening of novel indole carboxamide and propanamide derivatives for anti-HBV (Hepatitis B virus) activity, no significant inhibition against the virus was observed. nih.govresearchgate.net

| Compound/Derivative | Virus | Key Finding | IC₅₀ | Selectivity Index (SI) |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM. actanaturae.runih.gov | 1.84 μM (1.06 µg/mL) actanaturae.runih.gov | 78.6 actanaturae.runih.gov |

| Various Indole Carboxamide Derivatives | Hepatitis B Virus (HBV) | No significant inhibitory activity was found. nih.govresearchgate.net | Not Applicable | Not Applicable |

Antidiabetic Studies (e.g., α-Glucosidase Inhibition)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

The indole ring is a recognized pharmacophore in the design of α-glucosidase inhibitors. nih.gov Numerous studies have synthesized and evaluated indole-containing compounds for their ability to inhibit this enzyme. A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior potency against yeast α-glucosidase compared to the standard drug, acarbose. nih.gov All tested compounds in this series showed excellent inhibitory activity, with IC₅₀ values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, significantly lower than that of acarbose (752.0 ± 2.0 μM). nih.gov Similarly, synthesized 3,3-di(indolyl)indolin-2-ones also showed higher α-glucosidase inhibitory activities than acarbose. nih.gov

| Compound Class | Example Compound | α-Glucosidase IC₅₀ (μM) | Reference Inhibitor (Acarbose) IC₅₀ (μM) |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Compound 5k (4-bromo derivative) | 26.8 ± 0.5 | 752.0 ± 2.0 |

| 2,3-dichloroIndolinone | C1 | 35.266 | 34.216 |

| 2,6-dichloroIndolinone | C2 | 38.379 | 34.216 |

Table compiled from data in references nih.govaboutscience.eu.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Several studies have investigated the antioxidant potential of indole derivatives.

A series of N-substituted indole-2-carboxamide and indole-3-acetamide derivatives were synthesized and evaluated for their in vitro effects on rat liver lipid peroxidation and superoxide anion formation. nih.gov The results showed that several of these indole derivatives were highly efficient antioxidants, with activity comparable to or better than α-tocopherol (Vitamin E), a standard antioxidant. nih.govresearchgate.net For instance, certain indole-3-carboxamide derivatives exhibited significant scavenging of DPPH radicals, with one compound showing 98.93% scavenging activity. dntb.gov.ua The antioxidant activity is often linked to the ability of the indole structure to donate hydrogen or electrons to stabilize free radicals.

| Indole Derivative Class | Assay | Finding |

| N-substituted indole-2-carboxamides | Inhibition of lipid peroxidation | Compounds 1, 8, and 10 showed a significant decrease in lipid peroxidation levels compared to α-tocopherol. researchgate.net |

| N-substituted indole-2-carboxamides | Superoxide anion (O₂⁻) scavenging | Compounds 8 and 10 were found to be highly efficient at inhibiting superoxide anion formation. researchgate.net |

| Indole-3-carboxamides | DPPH radical scavenging | Compound CPD3 exhibited 98.93% DPPH scavenging activity. dntb.gov.ua |

| Indole-3-carboxaldehyde analogues | DPPH radical scavenging & Lipid Peroxidation (LPO) assay | Coupling with aryl amines showed significant antioxidant activity, with a methoxy-substituted analogue exhibiting higher activity than the standard BHA. |

Anthelmintic Properties

There is no specific information available in the search results regarding the anthelmintic properties of this compound.

Monoamine Oxidase (MAO) Inhibition

There is no specific information available in the search results regarding the monoamine oxidase (MAO) inhibition properties of this compound.

Histone Deacetylase (HDAC) Inhibition

There is no specific information available in the search results regarding the histone deacetylase (HDAC) inhibition properties of this compound.

Glucagon Receptor Antagonism

There is no specific information available in the search results regarding the glucagon receptor antagonism properties of this compound.

Inhibition of DNA Replication and Transcription

There is no specific information available in the search results regarding the ability of this compound to inhibit DNA replication and transcription.

Muscle Relaxant Activity

There is no specific information available in the search results regarding the muscle relaxant activity of this compound.

Natural Occurrence and Biosynthetic Context of 1h Indole 3 Carboximidamide

Isolation of 1H-Indole-3-carboximidamide Analogs from Natural Sources (e.g., Marine Organisms like Jaspis splendens)

The marine environment, particularly organisms like sponges, is a prolific source of structurally diverse and biologically active indole (B1671886) alkaloids. nih.govmdpi.com While this compound itself has not been extensively reported as a natural isolate, its halogenated analog, 6-bromo-1H-indole-3-carboximidamide, has been identified.

A key discovery was made during the chemical investigation of the marine sponge Jaspis splendens, collected from the Great Barrier Reef. This study led to the first-time isolation of 6-bromo-1H-indole-3-carboximidamide as a naturally occurring metabolite. nih.gov It was found alongside another new bisindole alkaloid, splendamide. nih.gov

Marine sponges of the genus Spongosorites have also yielded a variety of simple monoindole derivatives. nih.gov These are often considered hypothetical biosynthetic precursors to more complex co-occurring bisindoles, such as topsentins and hamacanthins. nih.govacs.org For instance, compounds like (6-bromo-1H-indol-3-yl) oxoacetic acid methyl ester and (1H-indol-3-yl) oxoacetic acid methyl ester have been isolated from Spongosorites sp. nih.gov Although these were previously known as synthetic intermediates, their discovery in a natural source highlights the metabolic pathways present in these organisms. nih.gov

The table below summarizes the isolation of a key this compound analog and related simple indole compounds from marine sponges.

Table 1: Isolated this compound Analog and Related Compounds from Marine Sponges

| Compound Name | Natural Source | Key Finding | Reference |

|---|---|---|---|

| 6-bromo-1H-indole-3-carboximidamide | Jaspis splendens | First report as a naturally occurring metabolite. | nih.gov |

| (6-bromo-1H-indol-3-yl) oxoacetic acid methyl ester | Spongosorites sp. | First isolation from a natural source; previously a known synthetic intermediate. | nih.gov |

| (1H-indol-3-yl) oxoacetic acid methyl ester | Spongosorites sp. | Isolated from a natural source; known synthetic intermediate for compounds like rebeccamycin. | nih.gov |

Biosynthetic Pathways of Related Indole Alkaloids and Metabolites

The biosynthesis of indole alkaloids in marine and microbial systems is a complex process that typically begins with the amino acid L-tryptophan. The indole core itself is formed from chorismate via anthranilate and indole-3-glycerol-phosphate. nih.gov Many simple indole alkaloids are direct derivatives of tryptophan or its immediate precursor, indole. nih.gov

The biosynthetic pathway leading specifically to this compound is not definitively established in the literature. However, the general pathways for related indole metabolites provide a strong hypothetical framework. The formation of the C3-substituent is a key diversification step. For example, 1H-Indole-3-carboxaldehyde, a key intermediate for many biologically active compounds, can be produced through the biotransformation of indole-3-acetic acid. researchgate.netresearchgate.net

In the context of marine sponges, it is hypothesized that simple monoindole derivatives, such as indole pyruvic acid derivatives, serve as building blocks for more complex molecules. nih.gov The condensation of two units of these precursors could lead to the formation of bisindole alkaloids like hamacanthins and topsentins. nih.gov